

Physicochemical Properties and Melting Point Analysis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-*ido*-1-*methyl*-4-*nitro*-1*H*-pyrazole

Cat. No.: B2615839

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The compound **3-*ido*-1-*methyl*-4-*nitro*-1*H*-pyrazole**, identified by CAS number 186298-52-2, is a substituted aromatic heterocycle.[1][2][3][4] Its molecular structure, featuring a pyrazole core with iodo, methyl, and nitro substituents, suggests its potential as a versatile intermediate in the synthesis of more complex molecules. The presence of the electron-withdrawing nitro group and the bulky iodo substituent significantly influences its chemical reactivity and physical properties.

Melting Point: An Evidence-Based Estimation

A thorough review of scientific literature and chemical databases reveals no experimentally determined melting point for **3-*ido*-1-*methyl*-4-*nitro*-1*H*-pyrazole**. However, we can formulate a reliable estimate by examining the melting points of structurally related compounds. The melting point is governed by the efficiency of crystal lattice packing and the strength of intermolecular forces. Key structural elements influencing these factors in the target molecule are the N-methyl group, the C4-nitro group, and the C3-ido group.

The melting point of a protected analog, 1-(1-Ethoxyethyl)-3-*ido*-4-*nitro*-1*H*-pyrazole, has been reported as 82-84 °C.[5] The ethoxyethyl protecting group is significantly larger and more flexible than the methyl group in our target compound, which would disrupt crystal packing and likely lower the melting point compared to a smaller, more symmetrical N-alkylated counterpart. Conversely, other simple nitropyrazoles, which lack the heavy iodo atom, exhibit a wide range of melting points depending on their substitution pattern.[6][7]

By comparing these related structures, we can analyze the contribution of each substituent to the overall melting point.

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Reported Melting Point (°C)	Key Structural Differences from Target
3-iodo-1-methyl-4-nitro-1H-pyrazole	186298-52-2	C ₄ H ₄ IN ₃ O ₂	253.00	Not Reported (Est. 95-110 °C)	Target Compound
4-iodo-1-methyl-3-nitro-1H-pyrazole	75092-34-1	C ₄ H ₄ IN ₃ O ₂	253.00	Not Reported	Isomer; different substituent positions
1-(1-Ethoxyethyl)-3-iodo-4-nitro-1H-pyrazole	Not Available	C ₈ H ₁₂ IN ₃ O ₃	325.10	82-84 ^[5]	Bulky N-ethoxyethyl group instead of N-methyl
4-Nitro-1H-pyrazole	3034-42-2	C ₃ H ₃ N ₃ O ₂	113.07	163-165 ^[7]	Lacks N-methyl and C3-iodo groups
1-Methyl-4-nitro-1H-pyrazole	3034-43-3	C ₄ H ₅ N ₃ O ₂	127.10	82 ^[7]	Lacks C3-iodo group
3-Iodo-1-methyl-1H-pyrazole	92525-10-5	C ₄ H ₅ IN ₂	208.00	Liquid at RT (Not Applicable)	Lacks C4-nitro group

The presence of the nitro group generally increases the melting point due to strong dipole-dipole interactions. The replacement of a hydrogen atom with a large, polarizable iodine atom

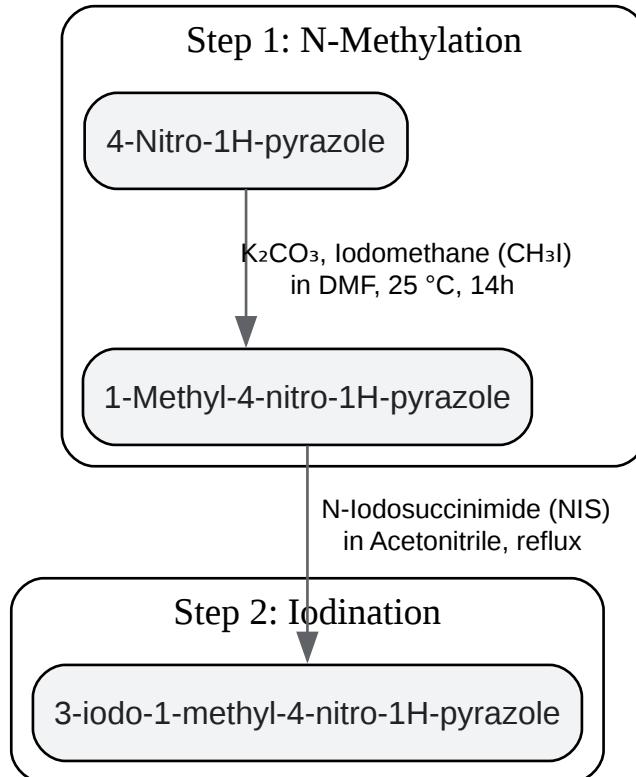
significantly increases the molecular weight and potential for van der Waals interactions, which typically elevates the melting point. While 1-methyl-4-nitro-1H-pyrazole melts at 82 °C, the addition of the heavy iodo atom at the 3-position is expected to increase this value substantially. Therefore, a scientifically sound estimated melting point for **3-iodo-1-methyl-4-nitro-1H-pyrazole** is in the range of 95-110 °C.

Synthesis Protocol

The synthesis of **3-iodo-1-methyl-4-nitro-1H-pyrazole** can be achieved through a multi-step process starting from a commercially available pyrazole. The sequence of reactions—methylation, nitration, and iodination—is critical to ensure the desired regioselectivity. The following protocol is a representative pathway based on established methodologies for the functionalization of pyrazole rings.[7][8]

Proposed Synthetic Pathway

A logical synthetic route involves the initial N-methylation of 4-nitropyrazole, followed by iodination. This approach leverages the directing effects of the existing substituents to install the iodo group at the desired C3 position.



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Caption: Proposed two-step synthesis of **3-iodo-1-methyl-4-nitro-1H-pyrazole**.

Step-by-Step Experimental Methodology

PART A: Synthesis of 1-Methyl-4-nitro-1H-pyrazole

- Reagent Preparation: To a solution of 4-nitro-1H-pyrazole (1.0 eq) in N,N-dimethylformamide (DMF), add potassium carbonate (K_2CO_3 , 1.5 eq) at room temperature.
 - Causality: Potassium carbonate acts as a mild base to deprotonate the pyrazole nitrogen, forming the nucleophilic pyrazolate anion. DMF is an excellent polar aprotic solvent for this type of reaction.
- Methylation: Add iodomethane (CH_3I , 1.2 eq) dropwise to the suspension.
 - Causality: Iodomethane is a potent electrophile for S_N2 reactions. The dropwise addition helps to control any potential exotherm.
- Reaction Monitoring: Stir the reaction mixture at 25 °C for 14 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[\[7\]](#)
- Work-up and Isolation: Upon completion, pour the reaction mixture into water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel to yield pure 1-methyl-4-nitro-1H-pyrazole.

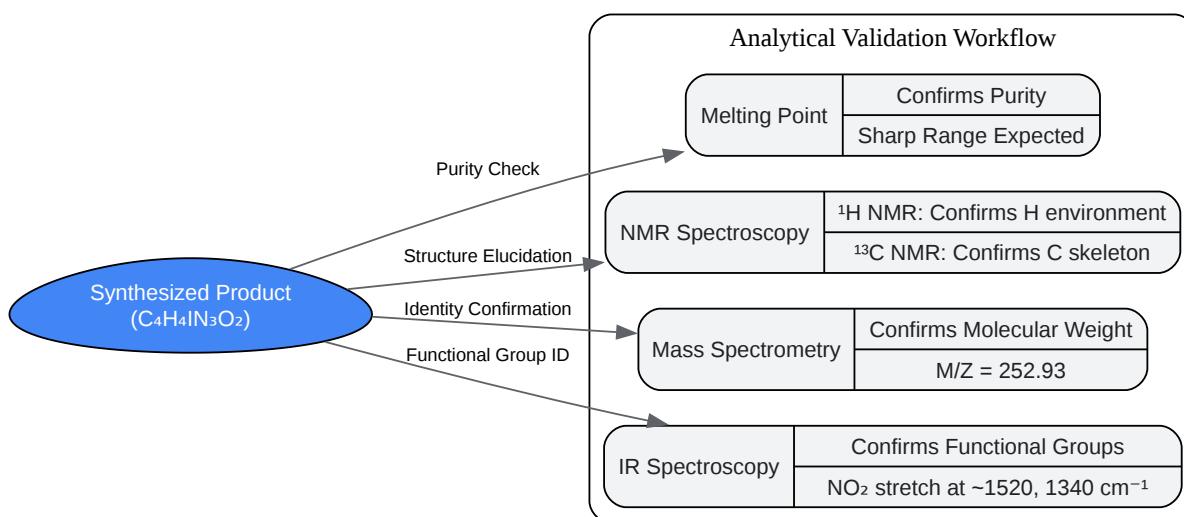
PART B: Synthesis of **3-iodo-1-methyl-4-nitro-1H-pyrazole**

- Reagent Preparation: Dissolve the 1-methyl-4-nitro-1H-pyrazole (1.0 eq) from Part A in acetonitrile. Add N-Iodosuccinimide (NIS, 1.1 eq).
 - Causality: NIS is an electrophilic iodinating agent. The electron-donating nature of the N-methyl group and the ring nitrogen atoms directs electrophilic substitution primarily to the C3 and C5 positions. The C4 position is blocked by the nitro group.

- Iodination Reaction: Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.
- Work-up and Isolation: Cool the reaction mixture to room temperature and remove the solvent in *vacuo*. Dissolve the residue in dichloromethane and wash with aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by a water wash.
- Final Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. The resulting crude product can be purified by recrystallization or column chromatography to afford the final product, **3-iodo-1-methyl-4-nitro-1H-pyrazole**.

Analytical Characterization

To confirm the identity, purity, and structure of the synthesized **3-iodo-1-methyl-4-nitro-1H-pyrazole**, a suite of standard analytical techniques should be employed.



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Caption: Workflow for the analytical validation of the target compound.

Expected Analytical Data

The following table summarizes the expected results from the characterization of **3-iodo-1-methyl-4-nitro-1H-pyrazole**.

Technique	Expected Result	Purpose
Melting Point	Sharp range, estimated 95-110 °C	Purity assessment
¹ H NMR	Two singlets: $\delta \approx 4.0$ ppm (3H, N-CH ₃) and $\delta \approx 8.5$ ppm (1H, C5-H).	Confirms proton count and electronic environment. The C5-H is deshielded by the adjacent nitro group.
¹³ C NMR	Four distinct signals corresponding to the N-CH ₃ carbon, and the three pyrazole ring carbons (C3, C4, C5).	Elucidates the carbon skeleton.
Mass Spec (HRMS)	Calculated exact mass for [M+H] ⁺ : 253.9421.	Unambiguously confirms the molecular formula C ₄ H ₄ IN ₃ O ₂ . [1]
IR Spectroscopy	Strong absorption bands at approx. 1520 cm ⁻¹ (asymmetric NO ₂) and 1340 cm ⁻¹ (symmetric NO ₂).	Confirms the presence of the nitro functional group.

Conclusion

While an experimentally confirmed melting point for **3-iodo-1-methyl-4-nitro-1H-pyrazole** is not available in current literature, a well-supported estimate of 95-110 °C has been derived through comparative analysis of its structural analogs. This guide provides a robust and logical pathway for its synthesis and a clear workflow for its analytical confirmation. The detailed protocols and mechanistic rationale are designed to empower researchers in their use of this compound as a valuable building block in further chemical discovery.

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- To cite this document: BenchChem. [Physicochemical Properties and Melting Point Analysis]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2615839#3-iodo-1-methyl-4-nitro-1h-pyrazole-melting-point>

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